5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as tyrosine-protein kinases. These interactions can inhibit the activity of these kinases, leading to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds include other phenylpyrazoles and pyrazolo[1,5-a]pyrimidines. Compared to these compounds, 5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct chemical and biological properties . Some similar compounds include:
- 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
- 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone
- 4-(tert-butyl)-phenyl phenyl ether
These compounds share structural similarities but differ in their specific substituents and resulting properties.
Properties
Molecular Formula |
C25H27ClN4O |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H27ClN4O/c1-6-31-20-13-11-19(12-14-20)27-22-15-21(25(3,4)5)28-24-23(16(2)29-30(22)24)17-7-9-18(26)10-8-17/h7-15,27H,6H2,1-5H3 |
InChI Key |
OSHKOTWYEHEBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C |
Origin of Product |
United States |
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